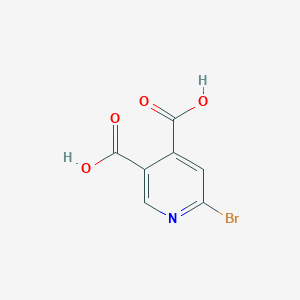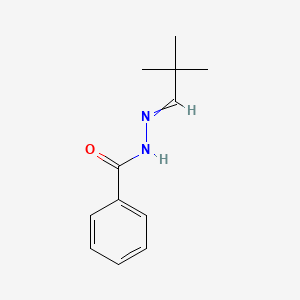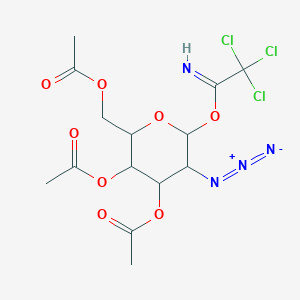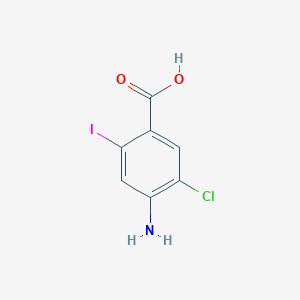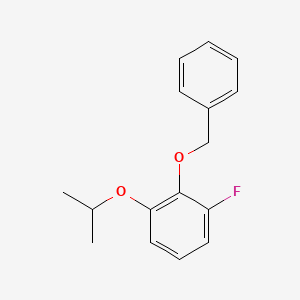
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and isopropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of benzyl ethers, which can be generated using the Williamson Ether Synthesis. This involves the deprotonation of an alcohol followed by reaction with benzyl bromide . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitrating agents and Friedel-Crafts acylation reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce various alkylbenzenes .
科学研究应用
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene has several scientific research applications:
作用机制
The mechanism of action of 2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These reactions facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
相似化合物的比较
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene can be compared with other similar compounds, such as:
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters under neutral conditions.
Benzyl trichloroacetimidate: Used for benzylation under acidic conditions, it is another reagent for the protection of hydroxyl groups.
2-Nitrobenzyl group: This group is used as a photoremovable protecting group in biochemical systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzylated compounds.
属性
分子式 |
C16H17FO2 |
|---|---|
分子量 |
260.30 g/mol |
IUPAC 名称 |
1-fluoro-2-phenylmethoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17FO2/c1-12(2)19-15-10-6-9-14(17)16(15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
InChI 键 |
VEFCXQPEVYAGAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

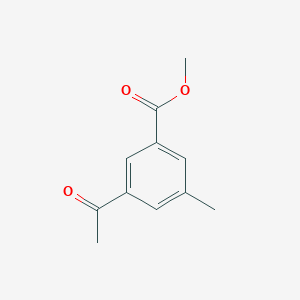
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
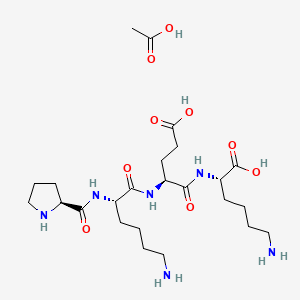

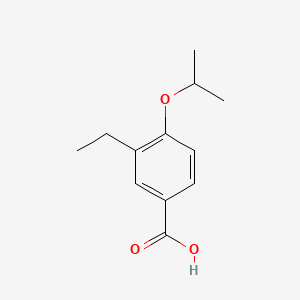
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
